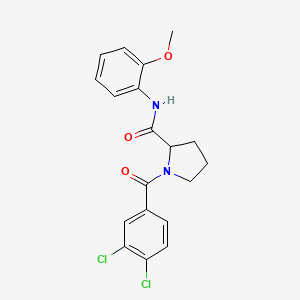
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone, also known as CMI, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Applications De Recherche Scientifique
(5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. In chemistry, this compound has been used as a building block for the synthesis of other compounds with potential biological activity. Additionally, this compound has been used as a tool in molecular biology research to study the function of certain proteins and enzymes.
Mécanisme D'action
The exact mechanism of action of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as anti-tumor activity. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, as some studies have suggested that this compound may have adverse effects on certain organs such as the liver and kidneys.
Orientations Futures
There are several potential future directions for research on (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on human health. Finally, the synthesis of new derivatives of this compound with improved biological activity and reduced toxicity could also be an area of future research.
Méthodes De Synthèse
The synthesis of (5-Chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone involves the reaction of 5-chloro-2-methoxyaniline with iodine in the presence of sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This salt is then coupled with morpholine-4-carbonyl chloride to obtain the final product, this compound.
Propriétés
IUPAC Name |
(5-chloro-4-iodo-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZLXXYWZBCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

